4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 7th position, and an amine group at the 1st position of the indene ring system. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the bromination of 7-methoxy-2,3-dihydro-1H-inden-1-one followed by the introduction of the amine group through reductive amination. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield various substituted indene derivatives, while oxidation can lead to the formation of ketones or carboxylic acids.
Scientific Research Applications
4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
- 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one
- Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate
Uniqueness
4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of both a bromine atom and an amine group in its structure. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9;/h3,5,8H,2,4,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPPNPXIIPEAQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(CCC2=C(C=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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